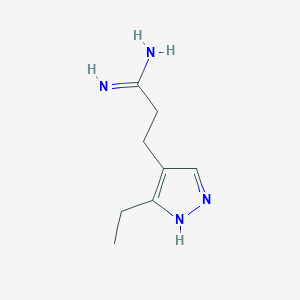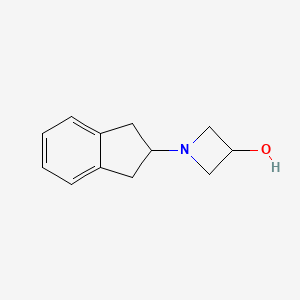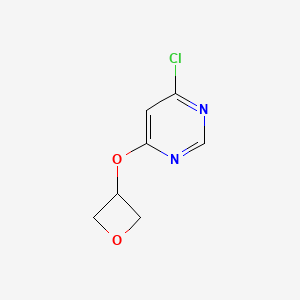
3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide
Descripción general
Descripción
3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide, also known as 3-EPI, is an organic compound used in scientific research and laboratory experiments. It is an amide, a functional group of compounds containing a nitrogen atom connected to a carbonyl group, and is made up of a pyrazole ring, a nitrogen-containing heterocyclic aromatic compound, and an ethyl group. 3-EPI is a versatile compound that is used in the synthesis of various compounds, and has a range of applications in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole and pyrazole derivatives are known for their antimicrobial properties. The compound , being a derivative of these heterocyclic compounds, may exhibit potential as an antimicrobial agent. Studies have shown that similar structures possess activity against a range of bacteria and fungi, suggesting that this compound could be useful in developing new antimicrobial drugs .
Anti-inflammatory and Analgesic Properties
Compounds with an imidazole or pyrazole moiety have been reported to exhibit anti-inflammatory and analgesic effects. This suggests that “3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide” could be explored for its potential use in treating inflammatory conditions and as a pain reliever .
Anticancer Potential
The structural similarity of “3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide” to other imidazole and pyrazole derivatives that have shown anticancer activity indicates that it may also possess anticancer properties. Research on related compounds has demonstrated efficacy against various cancer cell lines, making this an area of interest for further investigation .
Antiviral Applications
Imidazole and pyrazole compounds have been associated with antiviral activity. Given the ongoing need for new antiviral agents, particularly in the wake of global pandemics, “3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide” could be a candidate for the development of novel antiviral drugs .
Antidiabetic Effects
Some derivatives of imidazole and pyrazole have been found to exhibit antidiabetic effects. This opens up the possibility for “3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide” to be researched as a potential therapeutic agent for diabetes management .
Antileishmanial and Antimalarial Activities
The compound’s structural framework is similar to other pyrazole derivatives that have shown promising antileishmanial and antimalarial activities. This suggests that it could be explored for use in treating diseases caused by Leishmania strains and Plasmodium strains, respectively .
Propiedades
IUPAC Name |
3-(5-ethyl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-7-6(5-11-12-7)3-4-8(9)10/h5H,2-4H2,1H3,(H3,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMQAVGVMIGVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)


![Methyl 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1482330.png)


![(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482335.png)
![7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482337.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482338.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482339.png)
![methyl 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482340.png)

